molecular formula C14H16F3N3O B11750022 [(3-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(3-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11750022
M. Wt: 299.29 g/mol
InChI Key: DXVZNBHYTGWQDZ-UHFFFAOYSA-N
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Description

(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the trifluoroethyl group. The final step involves the coupling of the pyrazole derivative with the 3-methoxyphenylmethylamine under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The trifluoroethyl group can be reduced to an ethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of (3-hydroxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine.

    Reduction: Formation of (3-methoxyphenyl)methylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the specific positioning of the trifluoroethyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

This detailed article provides a comprehensive overview of (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16F3N3O

Molecular Weight

299.29 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C14H16F3N3O/c1-21-13-4-2-3-11(7-13)8-18-9-12-5-6-20(19-12)10-14(15,16)17/h2-7,18H,8-10H2,1H3

InChI Key

DXVZNBHYTGWQDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=NN(C=C2)CC(F)(F)F

Origin of Product

United States

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